N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 335393-52-7
VCID: VC0410445
InChI: InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24)
SMILES: CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4g/mol

N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide

CAS No.: 335393-52-7

Main Products

VCID: VC0410445

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.4g/mol

N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide - 335393-52-7

CAS No. 335393-52-7
Product Name N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Molecular Formula C16H15N3O4S
Molecular Weight 345.4g/mol
IUPAC Name N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Standard InChI InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24)
Standard InChIKey WFSQRQRJAWHLGT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
PubChem Compound 2897633
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator